Cytotoxicity in Human Lung Adenocarcinoma A549 Model
Fujianmycin A demonstrates measurable cytotoxicity against the human alveolar epithelial carcinoma cell line A549 with an IC50 of 5.2 μM. Among five compounds isolated from Streptomyces sp. HS-HY-045—including (-)-(2R,4S)-4-hydroxy-2-methoxy-2-(9E-pentenyl)-tetrahydropyran, Streptenol C, a novel compound (36074-11), and Streptenol A—Fujianmycin A (compound 4) exhibited the most pronounced inhibitory effect in this specific cancer model [1].
| Evidence Dimension | Cytotoxicity against human lung adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 5.2 μM |
| Comparator Or Baseline | Four co-isolated metabolites from the same Streptomyces fermentation (including Streptenol C, Streptenol A, and one novel compound 36074-11) tested in parallel under identical assay conditions; Fujianmycin A was reported to exhibit the best inhibition among the five compounds tested |
| Quantified Difference | Fujianmycin A identified as the most potent inhibitor among the five compounds; specific comparator IC50 values not reported in the abstract |
| Conditions | Human lung adenocarcinoma cell line A549; in vitro cytotoxicity assay |
Why This Matters
This provides a validated IC50 benchmark in a therapeutically relevant human cancer cell line, enabling direct comparison with other candidate compounds under evaluation for lung cancer cytotoxicity screening programs.
- [1] Anti-tumor Metabolites from Streptomyces sp. HS-HY-045. Nat Prod Res Dev. 2007;19(3):379-382. doi:10.3969/j.issn.1001-6880.2007.03.005 View Source
